2-(3,5-Dimethylphenyl)-4-fluorobenzoic acid
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Overview
Description
2-(3,5-Dimethylphenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 4-position and two methyl groups at the 3- and 5-positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-4-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity of the final product. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.
Scientific Research Applications
2-(3,5-Dimethylphenyl)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)-4-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes or signaling pathways.
Comparison with Similar Compounds
2-(3,5-Dimethylphenyl)-4-fluorobenzoic acid can be compared with other similar compounds such as:
2-(3,5-Dimethylphenyl)-benzoic acid: Lacks the fluorine atom, which may affect its reactivity and applications.
4-Fluorobenzoic acid: Lacks the methyl groups, which can influence its chemical properties and interactions.
3,5-Dimethylbenzoic acid:
The presence of both the fluorine atom and the methyl groups in this compound makes it unique and may enhance its reactivity and suitability for specific applications.
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-9-5-10(2)7-11(6-9)14-8-12(16)3-4-13(14)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDLNYWVQWPQBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681108 |
Source
|
Record name | 5-Fluoro-3',5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1178346-11-6 |
Source
|
Record name | 5-Fluoro-3',5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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